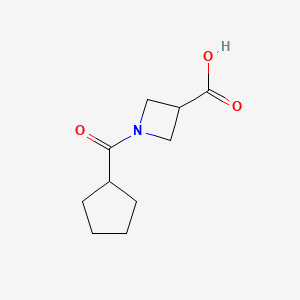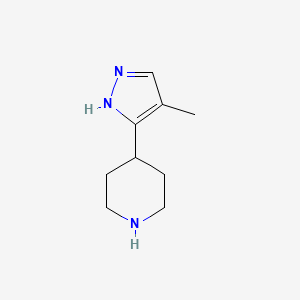
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid
概要
説明
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid is a compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a cyclopentanecarbonyl group attached to the azetidine ring.
作用機序
Target of Action
It is known that this compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These are designed to bind to specific target proteins in the body, leading to their degradation or the delivery of a cytotoxic drug.
Mode of Action
Instead, it forms a bridge between the antibody or PROTAC and the drug molecule . This allows the drug to be selectively delivered to cells expressing the target protein, thereby enhancing the specificity and reducing the side effects of the treatment.
Biochemical Pathways
The exact biochemical pathways affected by 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid depend on the specific ADC or PROTAC in which it is incorporated
Result of Action
The result of the action of this compound is the selective delivery of a drug to cells expressing a specific target protein . This can lead to the degradation of the target protein or the induction of cytotoxic effects in the target cells, depending on the design of the ADC or PROTAC.
Action Environment
The action of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors . These include the expression level of the target protein, the presence of competing molecules, and the stability of the ADC or PROTAC in the physiological environment.
準備方法
The synthesis of 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid involves several steps. One common method is the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid . This intermediate can then be reacted with azetidine-3-carboxylic acid under appropriate conditions to yield the target compound. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the coupling reaction .
化学反応の分析
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
科学的研究の応用
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is utilized in the development of new materials and polymers with unique properties.
類似化合物との比較
1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentanecarboxylic acid: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
Azetidine-3-carboxylic acid: This compound is another precursor and features the azetidine ring, which is a common structural motif in both compounds.
Azetidine derivatives: Various azetidine derivatives are used in organic synthesis and medicinal chemistry, and they share the four-membered ring structure with this compound.
特性
IUPAC Name |
1-(cyclopentanecarbonyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(7-3-1-2-4-7)11-5-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRZQAJUDORPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[3.3]heptane-3-carboxylic acid](/img/structure/B3097673.png)

![[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid](/img/structure/B3097702.png)

![[3-(Hydroxymethyl)-5-methoxyphenyl]boronic acid](/img/structure/B3097714.png)
![tert-butyl 4-{2-[(Z)-2-(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}phenyl)ethenyl]phenyl}piperazine-1-carboxylate](/img/structure/B3097725.png)

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B3097744.png)




